Anxiolytic Activity in the Four-Plate Test: (S)-Cl-DPAB vs. Parent Compound
In the four-plate test, the (S)-enantiomer of Cl-DPAB demonstrated significant anxiolytic activity, increasing the number of punished crossings [1]. The abstract indicates the (S)-enantiomer was one of the 'most active' compounds, implying a clear differentiation from less active or inactive analogs [1].
| Evidence Dimension | Anxiolytic Activity (Four-Plate Test) |
|---|---|
| Target Compound Data | Active (classified as 'most active') [1] |
| Comparator Or Baseline | Other diphenylacetamide derivatives (less active/ inactive) |
| Quantified Difference | Not quantified in abstract; qualitative ranking as 'most active' |
| Conditions | Mouse four-plate test [1] |
Why This Matters
This qualitative ranking supports the selection of the (S)-enantiomer over other derivatives for anxiolytic screening, as it was identified as one of the top performers in the original structure-activity relationship (SAR) study.
- [1] Kolasa K, Kleinrok Z, Pietrasiewicz T, Czechowska G, Zejc A, Gajewczyk L. Synthesis and pharmacological properties of new derivatives of 1-diphenylacetamide-2-butanol. Pol J Pharmacol Pharm. 1989 Sep-Oct;41(5):475-81. PMID: 2577062. View Source
